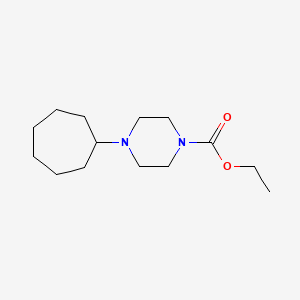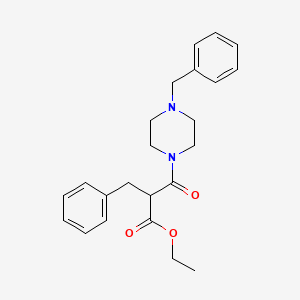
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW3965, is a synthetic liver-X-receptor (LXR) agonist. It is a potent and selective agonist of LXR, which plays a crucial role in regulating cholesterol homeostasis and lipid metabolism. The compound is widely used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications.
Mécanisme D'action
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide binds to the ligand-binding domain of LXR and induces conformational changes that allow the receptor to dimerize and bind to specific DNA sequences in the promoter regions of target genes. This results in the recruitment of co-activators and the activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in reverse cholesterol transport, the suppression of inflammation, and the modulation of glucose metabolism. In animal models, this compound has been shown to reduce atherosclerosis, improve insulin sensitivity, and reduce hepatic steatosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is its high potency and selectivity for LXR, which allows for the specific modulation of LXR signaling without affecting other nuclear receptors. Another advantage is its ability to penetrate the blood-brain barrier, which makes it useful for investigating the role of LXR in the central nervous system. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for the use of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research. One area of interest is the investigation of the role of LXR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of this compound in metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective LXR agonists based on the structure of this compound may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves several steps, starting from the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-nitroaniline to yield the amide intermediate, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, this compound.
Applications De Recherche Scientifique
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively used in scientific research to investigate the molecular mechanisms of LXR signaling and its potential therapeutic applications. LXR is a transcription factor that regulates the expression of genes involved in cholesterol and lipid metabolism, inflammation, and glucose homeostasis. Activation of LXR by this compound has been shown to increase the expression of genes involved in reverse cholesterol transport, which is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.
Propriétés
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-3-4-12(13(5-8)19(21)22)18-15(20)9-6-10(16)14(23-2)11(17)7-9/h3-7H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBSWDNOJFRXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)


![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)

![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)